![molecular formula C13H18N4O B11863839 6-Methyl-9-(pyridin-3-yl)-2,6,9-triazaspiro[4.5]decan-8-one](/img/structure/B11863839.png)
6-Methyl-9-(pyridin-3-yl)-2,6,9-triazaspiro[4.5]decan-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-9-(pyridin-3-yl)-2,6,9-triazaspiro[4.5]decan-8-one is a synthetic compound known for its unique structure and potential applications in medicinal chemistry. This compound is characterized by a spirocyclic framework, which is a common motif in many biologically active molecules. The presence of multiple nitrogen atoms in its structure makes it a versatile candidate for various chemical reactions and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-9-(pyridin-3-yl)-2,6,9-triazaspiro[45]decan-8-one typically involves a multi-step process One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of 6-Methyl-9-(pyridin-3-yl)-2,6,9-triazaspiro[4.5]decan-8-one may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-9-(pyridin-3-yl)-2,6,9-triazaspiro[4.5]decan-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Methyl-9-(pyridin-3-yl)-2,6,9-triazaspiro[4.5]decan-8-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 6-Methyl-9-(pyridin-3-yl)-2,6,9-triazaspiro[4.5]decan-8-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and the nature of the interaction. The pathways involved often include signal transduction mechanisms mediated by G protein-coupled receptors or other cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Oliceridine: A novel mu-opioid receptor agonist with a similar spirocyclic structure, used for its analgesic properties.
Uniqueness
This compound is unique due to its specific combination of a spirocyclic framework and multiple nitrogen atoms, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with diverse biological targets makes it a versatile compound in scientific research and industrial applications .
Properties
Molecular Formula |
C13H18N4O |
---|---|
Molecular Weight |
246.31 g/mol |
IUPAC Name |
6-methyl-9-pyridin-3-yl-2,6,9-triazaspiro[4.5]decan-8-one |
InChI |
InChI=1S/C13H18N4O/c1-16-8-12(18)17(11-3-2-5-14-7-11)10-13(16)4-6-15-9-13/h2-3,5,7,15H,4,6,8-10H2,1H3 |
InChI Key |
RLTJRSHZKNPIEE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(=O)N(CC12CCNC2)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.